2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a nitro-substituted biphenyl group, an amino group, and an isoindole-dione moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4’-nitro-[1,1’-biphenyl]-4-amine with a suitable isoindole-dione precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The biphenyl and isoindole-dione moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components. The biphenyl and isoindole-dione moieties may also contribute to its biological activity by binding to proteins or nucleic acids, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4’-NITRO-[1,1’-BIPHENYL]-4-AMINE: Shares the biphenyl and nitro groups but lacks the isoindole-dione moiety.
2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains the isoindole-dione moiety but lacks the biphenyl and nitro groups.
NITROBENZENE: Contains a nitro group attached to a benzene ring, similar to the nitro group in the target compound.
Uniqueness
2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of its structural elements, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C21H15N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[4-(4-nitrophenyl)anilino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H15N3O4/c25-20-18-3-1-2-4-19(18)21(26)23(20)13-22-16-9-5-14(6-10-16)15-7-11-17(12-8-15)24(27)28/h1-12,22H,13H2 |
InChI Key |
NILHAGBKQBYQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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